molecular formula C7H13ClFNO2 B2407418 Methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride CAS No. 2451059-47-3

Methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride

Cat. No. B2407418
CAS RN: 2451059-47-3
M. Wt: 197.63
InChI Key: LPDWBMIPQSKOIL-RITPCOANSA-N
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Description

The compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives are often used in the synthesis of pharmaceuticals and fine chemicals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation and substitution .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a fluorine atom, and a carboxylate ester group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Vinylfluoro Group as an Acetonyl Cation Equivalent : Purkayastha et al. (2010) demonstrated the use of a vinylfluoro group, which behaves as an acetonyl cation equivalent under acidic conditions, in the stereoselective synthesis of pipecolic acid derivatives. These derivatives are valuable in organic synthesis and pharmaceutical research (Purkayastha et al., 2010).

  • Synthesis of Dihydroxybutanedioate (ACP-103) : Vanover et al. (2006) explored the synthesis and pharmacological properties of ACP-103, a novel 5-hydroxytryptamine2A receptor inverse agonist. Their research contributes to the understanding of serotonin receptor function and potential therapeutic applications (Vanover et al., 2006).

  • Blocking of Amino Groups : Dixon and Perham (1968) discussed the reversible blocking of amino groups using derivatives of maleic anhydride, a process essential in peptide and protein chemistry (Dixon & Perham, 1968).

  • Efficient Synthesis of Carboxylic Acid Derivatives : Hirokawa et al. (2000) described an efficient synthesis process for specific carboxylic acid derivatives, which are key components in the development of dopamine and serotonin receptor antagonists (Hirokawa et al., 2000).

  • Fluoronaphthyridines as Antibacterial Agents : Bouzard et al. (1992) synthesized a series of fluoronaphthyridine derivatives with significant in vitro and in vivo antibacterial activities, contributing to the field of antibacterial drug development (Bouzard et al., 1992).

  • Synthesis of Brain Imaging Agents : Andersen et al. (1997) reported the synthesis of potential metabolites for brain imaging agents. These compounds play a crucial role in neuroimaging and the study of neurological disorders (Andersen et al., 1997).

  • Synthesis of Methyl Pyridine Carboxylate : Qunfeng et al. (2012) detailed the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate, a compound with potential applications in medicinal chemistry (Qunfeng et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, many piperidine derivatives are used in medicinal chemistry due to their wide range of biological activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. Potential hazards would depend on the specific properties of the compound .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as pharmaceuticals or materials science. Further studies could also investigate the compound’s properties and reactivity .

properties

IUPAC Name

methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)6-3-2-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBUYMZSPZANGL-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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